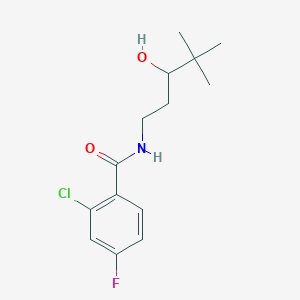

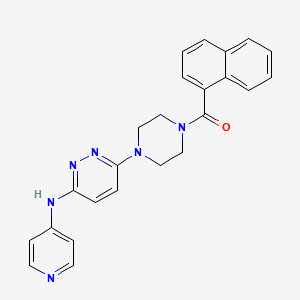

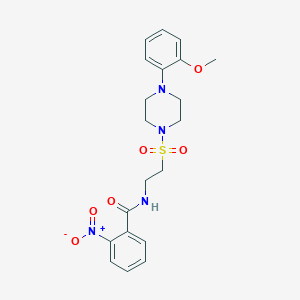

![molecular formula C14H9ClF2O3 B2848499 3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid CAS No. 1355636-71-3](/img/structure/B2848499.png)

3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid

描述

“3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid” is a chemical compound with the CAS Number: 1355636-71-3 . It has a molecular weight of 298.67 and its IUPAC name is 3-chloro-4-[(3,4-difluorobenzyl)oxy]benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9ClF2O3/c15-10-6-9 (14 (18)19)2-4-13 (10)20-7-8-1-3-11 (16)12 (17)5-8/h1-6H,7H2, (H,18,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . and is typically stored at room temperature .科学研究应用

Synthesis of Antimicrobial Drugs

This compound is a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs . These drugs are effective antibacterial agents for treating infections caused by Gram-negative microorganisms .

Production of Fluoroquinolone Antibiotics

The compound is used in the synthesis of synthetic fluoroquinolone (FQ) antibiotics such as nalidixic acid and piromidic acid . These antibiotics are known for their strong antimicrobial activities and broad spectrum of antibacterial activities .

Development of 3-Quinolinecarboxylic Acid Derivatives

3-Quinolinecarboxylic acid derivatives such as norfloxacin, ofloxacin, moxifloxacin, and besifloxacin are synthesized using this compound . These derivatives are known for their improved activity, superior pharmacokinetic properties, and satisfactory bacterial resistance .

Synthesis of Novel Antimicrobial Agents

The compound is used in the development of new 3-quinolinecarboxylic acid derivatives as novel antimicrobial agents . These agents have improved activity, superior pharmacokinetic properties, and satisfactory bacterial resistance .

Production of Polychlorinated Aromatic Compounds

The compound is used in the biosynthesis of polychlorinated aromatic compounds, the ambigols A–E . These compounds are produced by the cyanobacterium Fischerella ambigua .

Biosynthesis of Chorismate

The compound is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is a key intermediate in the biosynthesis of aromatic amino acids and many secondary metabolites .

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the reaction can lead to the formation of new carbon-carbon bonds , which can significantly alter the structure and function of organic molecules.

Result of Action

The ability of this compound to form new carbon-carbon bonds via suzuki–miyaura coupling reactions suggests that it could potentially be used to synthesize a wide range of organic compounds.

Action Environment

It’s worth noting that the suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they can be carried out in a variety of environmental conditions.

属性

IUPAC Name |

3-chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O3/c15-10-6-9(14(18)19)2-4-13(10)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQBMLLBSPXXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C(=O)O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

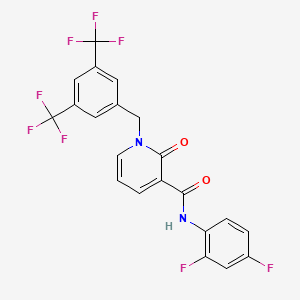

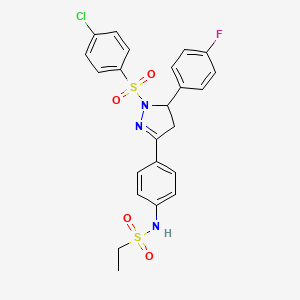

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2848420.png)

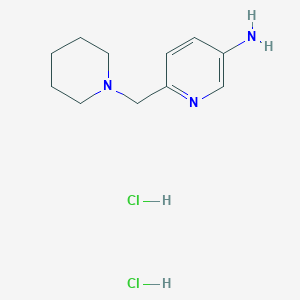

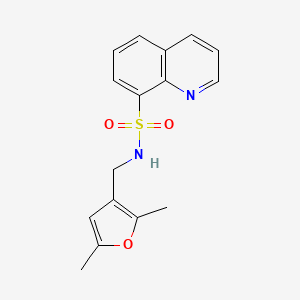

![rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine](/img/structure/B2848422.png)

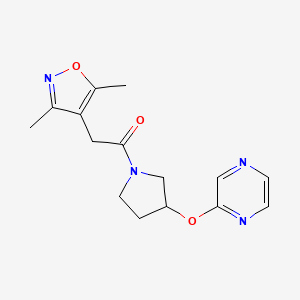

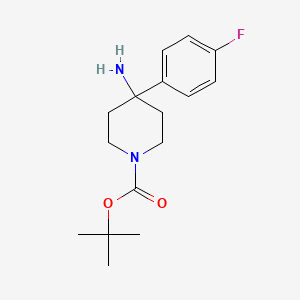

![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)

![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)

![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)